molecular formula C5H11NO B2555446 (3S,5R)-5-methylpyrrolidin-3-ol CAS No. 1108234-25-8

(3S,5R)-5-methylpyrrolidin-3-ol

Cat. No.: B2555446
CAS No.: 1108234-25-8
M. Wt: 101.149
InChI Key: AGTDSFXRPBMMGQ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-5-methylpyrrolidin-3-ol is a chiral compound with the molecular formula C6H13NO It is a pyrrolidine derivative, characterized by a five-membered ring containing nitrogen and an alcohol group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-methylpyrrolidin-3-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method starts with D-pyroglutaminol, which undergoes a series of reactions including alkylation, reduction, and rearrangement to introduce the chiral methyl group and form the pyrrolidine ring . The key step involves the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained with an overall yield of 32% in a total time of approximately 80 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the alcohol group, forming a fully saturated pyrrolidine ring.

    Substitution: The alcohol group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-methylpyrrolidin-3-one, while reduction can produce 5-methylpyrrolidine.

Scientific Research Applications

(3S,5R)-5-methylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5R)-5-methylpyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-5-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

(3S,5R)-5-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDSFXRPBMMGQ-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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